molecular formula C15H14O3 B074511 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester CAS No. 1590-21-2

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester

Cat. No.: B074511
CAS No.: 1590-21-2
M. Wt: 242.27 g/mol
InChI Key: SUTZIVCVBFCEBY-UHFFFAOYSA-N
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Description

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester, also known as NOB, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. NOB is a derivative of the natural compound, butyrolactone, and has been synthesized using various methods. The purpose of

Scientific Research Applications

Structural Studies and Molecular Packing

Research has explored the crystal packing of esters and acids attached to a naphthalene ring, focusing on the influence of weak intermolecular interactions on their structural configurations. These studies provide foundational insights into the design and development of new materials with desired physical properties (Mondal, Karmakar, Singh, & Baruah, 2008).

Applications in Detection and Carrier Systems

Naphthalene derivatives have been synthesized for use as singlet oxygen carriers and detectors, indicating their potential in biological and environmental monitoring applications. The hydrophobic and kinetic properties of these compounds make them suitable for studying reactive oxygen species in various systems (Müller & Ziereis, 1992).

Synthesis of Binaphthyls

The [4+2] cycloaddition reactions involving naphthalene derivatives have been applied in the synthesis of binaphthyls, showcasing the compound's role in facilitating complex organic transformations. This research highlights the versatility of naphthalene-based esters in synthetic organic chemistry (Escudero, Pérez, Guitián, & Castedo, 1997).

Advanced Material Development

Studies on naphthalene-containing poly(ester amide)s have explored their synthesis and properties, revealing that these materials possess excellent solubilities, thermal stability, and potential for creating flexible, transparent films. Such characteristics are critical for developing new polymeric materials for electronic and photonic applications (Hsiao, Leu, & Guo, 2002).

Enantioselective Synthesis and Ligand Applications

Research has also been conducted on the highly enantioselective synthesis of specific ligands using naphthalene-based esters, demonstrating their utility in the preparation of compounds with significant biological activity. Such studies underscore the role of these esters in medicinal chemistry and drug development (Yeon-Ju Lee et al., 2005).

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is not specified in the search results. As it is used for proteomics research , it may interact with proteins in specific ways, but further details are not available.

Future Directions

The future directions of research involving 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Properties

IUPAC Name

methyl 4-naphthalen-2-yl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTZIVCVBFCEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375046
Record name 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1590-21-2
Record name 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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